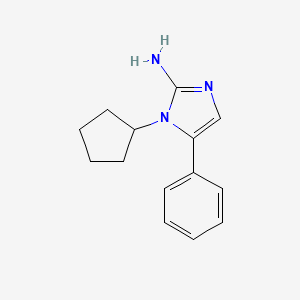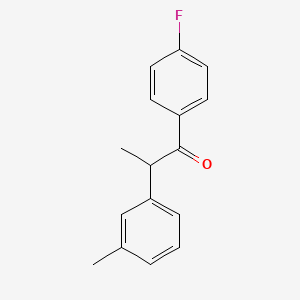![molecular formula C24H38N2+2 B14179292 Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium CAS No. 4714-46-9](/img/structure/B14179292.png)
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is a quaternary ammonium compound known for its antimicrobial properties. It is used in various applications, including disinfectants, antiseptics, and surfactants. The compound’s structure consists of a benzyl group attached to a hexyl chain, which is further connected to a dimethyl-azanium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of benzyl chloride with N,N,N’,N’-tetramethyl-1,6-hexanediamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: This compound hydroxide.
Applications De Recherche Scientifique
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Utilized as an antimicrobial agent in disinfectants and antiseptics.
Industry: Applied in the formulation of cleaning agents and fabric softeners.
Mécanisme D'action
The antimicrobial activity of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is unique due to its specific structural configuration, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
4714-46-9 |
|---|---|
Formule moléculaire |
C24H38N2+2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium |
InChI |
InChI=1S/C24H38N2/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3/q+2 |
Clé InChI |
CZZFJNRLJJVUIP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


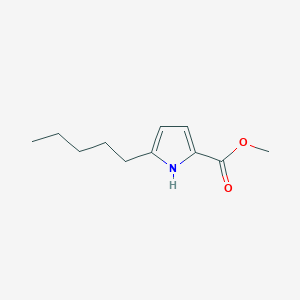
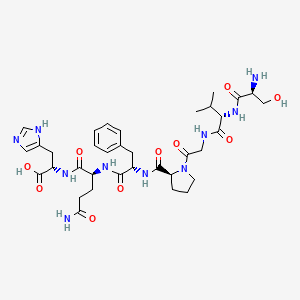
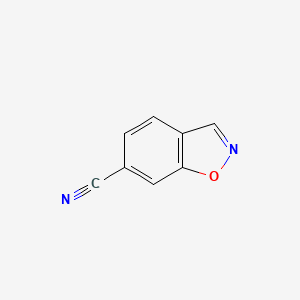
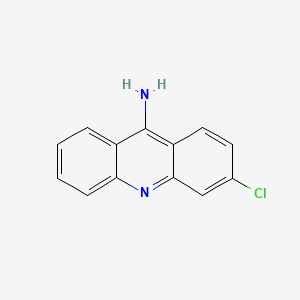
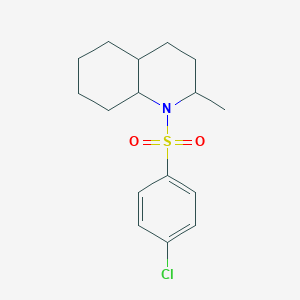
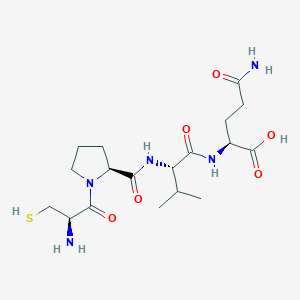

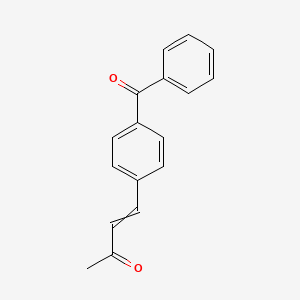
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)


